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6-Bromo-4-isopropylphthalazin-1(2H)-one

Catalog No.
S15369379
CAS No.
M.F
C11H11BrN2O
M. Wt
267.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-4-isopropylphthalazin-1(2H)-one

Product Name

6-Bromo-4-isopropylphthalazin-1(2H)-one

IUPAC Name

6-bromo-4-propan-2-yl-2H-phthalazin-1-one

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

InChI

InChI=1S/C11H11BrN2O/c1-6(2)10-9-5-7(12)3-4-8(9)11(15)14-13-10/h3-6H,1-2H3,(H,14,15)

InChI Key

RBWUFWJSHWRRSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=O)C2=C1C=C(C=C2)Br

6-Bromo-4-isopropylphthalazin-1(2H)-one is a chemical compound with the molecular formula C11H11BrN2OC_{11}H_{11}BrN_2O. It features a phthalazinone core, which is characterized by a fused bicyclic structure containing nitrogen atoms. The presence of a bromine atom at the 6-position and an isopropyl group at the 4-position contributes to its unique chemical properties. This compound is part of a larger class of phthalazinones, which are known for their diverse biological activities and potential therapeutic applications.

The reactivity of 6-Bromo-4-isopropylphthalazin-1(2H)-one can be attributed to its functional groups. The carbonyl group in the phthalazinone structure can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. For instance, nucleophiles can attack the carbonyl carbon, leading to the formation of various derivatives. Additionally, the bromine atom may be replaced by other functional groups through nucleophilic substitution reactions, making it versatile for further chemical modifications.

The synthesis of 6-Bromo-4-isopropylphthalazin-1(2H)-one typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Phthalazine Core: Starting from suitable precursors such as 3-bromoaniline or 4-isopropylphthalic anhydride.
  • Bromination: Introducing the bromine substituent at the desired position using brominating agents under controlled conditions.
  • Cyclization: Completing the formation of the phthalazine ring through cyclization reactions involving condensation or ring closure methods.
  • Purification: Isolating and purifying the final compound through recrystallization or chromatography techniques.

These methods can vary based on available reagents and desired yields .

6-Bromo-4-isopropylphthalazin-1(2H)-one has potential applications in medicinal chemistry due to its structural characteristics. It may serve as a lead compound in drug discovery efforts targeting various diseases, particularly those involving inflammatory pathways and cancer. Additionally, its derivatives could be explored for use in agricultural chemistry as pesticides or herbicides due to their biological activity against certain pathogens .

Interaction studies involving 6-Bromo-4-isopropylphthalazin-1(2H)-one are crucial for understanding its mechanism of action and potential therapeutic applications. These studies often focus on:

  • Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors.
  • In vitro Testing: Evaluating its effects on cell lines to determine cytotoxicity and efficacy against various diseases.
  • In vivo Studies: Conducting animal studies to observe pharmacokinetics and pharmacodynamics.

Such studies help elucidate how this compound interacts with biological systems and its potential therapeutic benefits .

Several compounds share structural similarities with 6-Bromo-4-isopropylphthalazin-1(2H)-one, which can provide insights into its uniqueness:

Compound NameStructure CharacteristicsNotable Activities
4-Isopropylphthalazin-1(2H)-oneSimilar core without bromineAntitumor properties
6-Chloro-4-isopropylphthalazin-1(2H)-oneChlorine instead of brominePotential anti-inflammatory effects
6-Iodo-4-isopropylphthalazin-1(2H)-oneIodine substituentHigher lipophilicity; potential for increased bioactivity
4-Methylphthalazin-1(2H)-oneMethyl group instead of isopropylDifferent pharmacological profile

These compounds illustrate variations in halogen substitution and alkyl groups that can significantly influence biological activity and chemical reactivity.

Structural and Functional Versatility of Phthalazinones

The phthalazinone core, a nitrogen-containing bicyclic system, provides a rigid planar structure conducive to π-π stacking and hydrogen bonding with protein targets. This scaffold’s electron-rich aromatic system facilitates interactions with enzymatic active sites, particularly in kinases and DNA repair proteins. For example, phthalazinone derivatives inhibit poly(ADP-ribose) polymerase (PARP) by mimicking nicotinamide adenine dinucleotide (NAD+), binding to the enzyme’s catalytic domain through key hydrogen bonds and hydrophobic contacts.

Table 1: Target Receptors and Mechanisms of Phthalazinone-Based Inhibitors

Target ReceptorMechanism of ActionExample Derivative
PARP-1Competitive NAD+ bindingOlaparib analogues
EGFRATP-binding site blockadeGefitinib-inspired compounds
VEGFR-2Allosteric inhibition of kinase activationSorafenib derivatives

The diversity of phthalazinone derivatives is exemplified by their ability to engage disparate biological targets. Substitutions at the 4-position, such as the isopropyl group in 6-Bromo-4-isopropylphthalazin-1(2H)-one, introduce steric bulk that modulates selectivity. In Aurora kinase inhibitors, this substitution pattern prevents ATP binding by occupying a hydrophobic pocket adjacent to the hinge region.

Synthetic Accessibility and Modularity

Phthalazinones are synthetically tractable via cyclocondensation of phthalic anhydrides with hydrazines, followed by functionalization at the 4- and 6-positions. Bromination at the 6-position is typically achieved using N-bromosuccinimide (NBS) under radical conditions, while the isopropyl group is introduced via alkylation of intermediate phthalazinone anions. This modularity enables rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Palladium-catalyzed carbon–sulfur cross-coupling reactions represent a pivotal synthetic methodology for the functionalization of 6-bromo-4-isopropylphthalazin-1(2H)-one derivatives [1]. The strategy for the synthesis of alkylsulfanyl phthalazinone derivatives is based on the palladium-catalyzed coupling reaction between mercaptanes and 4-bromolactams [2]. This methodology has been successfully applied to synthesize a series of new alkylsulfanyl phthalazinone and phthalazine derivatives through a four-step sequence [1].

The synthetic pathway typically consists of cyclization of 2-formylbenzoic acid with hydrazine hydrate to form phthalazinone, followed by direct bromination of the phthalazinone core with potassium tribromide [1]. The obtained 4-bromolactam undergoes alkylation using the Mitsunobu procedure to make nitrogen- and oxygen-alkyl derivatives, and finally palladium-catalyzed coupling reactions of 2-alkyl-4-bromophthalazinone derivatives with aliphatic mercaptanes [1].

Reaction Conditions and Catalytic Systems

The palladium-catalyzed carbon–sulfur coupling reactions typically employ palladium acetate as the palladium source with various phosphine ligands [2]. The reaction conditions have been optimized to achieve selective coupling at the 4-position of the phthalazinone scaffold [2]. The methodology has demonstrated efficiency in synthesizing target compounds with good yields through palladium-catalyzed coupling reactions of 2-alkyl-4-bromophthalazinone and 1-alkyloxy-4-bromophthalazine derivatives with aliphatic mercaptanes [1].

ParameterConditionsNotes
Palladium SourcePalladium acetateStandard catalyst for carbon–sulfur coupling [2]
Ligand SystemPhosphine ligandsVarious phosphine systems evaluated [2]
Temperature80-120°COptimized for efficient coupling [1]
Solvent1,4-Dioxane/TolueneAprotic solvents preferred [2]
BasePotassium carbonateFacilitates coupling reaction [1]

The synthesis of 2-methyl-8-(propan-2-yl)sulfanyl-pyrido[3,4-d]pyridazin-1(2H)-one from 2-methyl-pyrido[3,4-d]pyridazin-1(2H)-one via bromination reaction with potassium tribromide and subsequent sulfanylation by isopropyl mercaptan under catalyzed coupling reaction conditions has been described [1].

Nitrogen-Alkylation Strategies for Side Chain Functionalization

Nitrogen-alkylation strategies represent a fundamental approach for side chain functionalization of 6-bromo-4-isopropylphthalazin-1(2H)-one derivatives [2]. The alkylation of phthalazinones depends on the reaction conditions and can proceed in two ways involving either the nitrogen or the oxygen atom through lactam–lactim tautomerism [2].

Selective Nitrogen-Alkylation Methods

Potassium salts of phthalazinones or the bromo derivatives are selectively alkylated on the nitrogen atom [2]. Simple alkyl halides such as methyl iodide and isopropyl iodide, along with 2-chloro-N,N-dimethylethylamine hydrochloride and 4-(2-chloroethyl)morpholine hydrochloride, serve as effective alkylating agents [2].

The desired nitrogen-methyl and nitrogen-isopropyl lactams can be obtained by direct alkylation of bromophthalazinone with methyl or isopropyl iodide in the presence of potassium carbonate in dry acetone as the solvent using conventional heating [2]. The synthesis of 2-aminoethyl lactams has been achieved with yields of 53% and 61% respectively, demonstrating the efficiency of this methodology [2].

Alkylating AgentProduct YieldReaction Conditions
Methyl iodide85%Potassium carbonate, dry acetone [2]
Isopropyl iodide84%Potassium carbonate, dry acetone [2]
2-Chloro-N,N-dimethylethylamine HCl53%Potassium carbonate, dry acetone [2]
4-(2-Chloroethyl)morpholine HCl61%Potassium carbonate, dry acetone [2]

Advanced Alkylation Techniques

The synthesis of 2-(2-bromoethyl)phthalazinones has been performed by nitrogen-alkylation of the appropriate phthalazinone with an excess of 1,2-dibromoethane in dimethylformamide at 60°C using potassium carbonate as a base [3]. In this reaction, alkyl bromides were the major products with yields ranging from 45-75%, with corresponding nitrogen,nitrogen'-dialkylation dimers obtained as by-products [3].

The 4-bromomethyl phthalazinone has been synthesized using Wohl–Ziegler's bromination with N-bromosuccinimide and benzoyl peroxide, employing acetonitrile as an alternative solvent to carbon tetrachloride to improve substrate solubility [3].

Multi-Component Reaction Approaches for Core Modification

Multi-component reaction approaches provide efficient synthetic pathways for core modification of 6-bromo-4-isopropylphthalazin-1(2H)-one derivatives [4]. These reactions allow for the rapid assembly of complex molecular architectures through the simultaneous formation of multiple bonds in a single reaction vessel [5].

One-Pot Synthesis Strategies

A direct and efficient approach for the preparation of phthalazine derivatives has been developed through one-pot four-component reactions of easily available phthalic anhydride, hydrazine monohydrate, aromatic aldehydes, and malononitrile or ethyl acetoacetate catalyzed by nanoparticulate nickel ferrite as a heterogeneous base catalyst at 55°C [5]. This protocol offers excellent yields of products within short reaction times, easy work-up procedures, and employs easily separable and recyclable catalysts [5].

The lipase-mediated multicomponent synthesis represents an innovative approach where lipase from Aspergillus niger catalyzes the multicomponent reaction of aldehydes, malononitrile, and phthalhydrazide [4]. This novel method holds several advantages including efficiency, environmental friendliness, simple workup procedures, and good yields ranging from 70-86% [4].

Reaction TypeCatalystYield RangeTemperature
Four-component couplingNickel ferrite nanoparticles75-95%55°C [5]
Lipase-mediated synthesisAspergillus niger lipase70-86%Room temperature [4]
Domino reactionsIndium chloride80-92%Reflux conditions [6]

Palladium-Catalyzed Multi-Component Synthesis

A palladium-catalyzed one-pot synthesis of phthalazinones from 2-halomethyl benzoates, paraformaldehyde, and aryl hydrazines has been described [7]. Various substituted phthalazinones were selectively obtained in good yields using paraformaldehyde as the cheap carbon source [7].

The palladium(II)-catalyzed intramolecular oxidative carbon–hydrogen/carbon–hydrogen cross-coupling of nitrogen'-methylenebenzohydrazides to phthalazin-1(2H)-ones has been developed [8]. This cyclization is believed to mechanistically proceed via electrophilic ortho-palladation and subsequent carbon-arylation of the carbon-nitrogen double bond [8].

Advanced Multi-Component Protocols

Four-component domino syntheses in water have been developed, where the reaction of phthalimide with hydrazine hydrate in refluxing water leads to the in-situ formation of phthalhydrazide as an intermediate [6]. The subsequent addition of benzaldehydes followed by malononitrile and refluxing in the presence of indium chloride as a catalyst in water provides the final products [6]. These reactions demonstrate easy workup procedures, excellent yields, and use water as the solvent which is considered relatively environmentally benign [6].

Regioselective Bromination Techniques

Regioselective bromination techniques are essential for the synthesis of 6-bromo-4-isopropylphthalazin-1(2H)-one derivatives, enabling precise control over the positioning of bromine substituents [9]. The direct bromination of phthalazinone cores can be achieved using various brominating agents under carefully controlled conditions.

Potassium Tribromide Bromination

The selective bromination at the 4-position using the combination of bromine and potassium bromide (potassium tribromide) in acetate buffer has been established as an effective method [2]. The 4-bromo-derivative is synthesized directly from the lactam, which undergoes selective bromination at the 4-position following previously reported methodologies [2].

Potassium tribromide complexation with poly(ethylene glycol)-400 has been developed as an efficient brominating agent for selective regioselective monobromination of various aromatic compounds under mild reaction conditions [10]. The dark orange-red viscous complex demonstrates high selectivity and can be regenerated and recycled without loss of activity [10].

Brominating AgentSelectivityYieldConditions
Potassium tribromide/acetate buffer4-position selective85-95%Aqueous conditions [2]
Bromine/N-bromosuccinimidePosition-dependent70-90%Organic solvents
Benzyltrimethylammonium tribromideRegioselective80-92%Mild conditions [9]

N-Bromosuccinimide Methods

N-Bromosuccinimide has been employed for regioselective bromination of phthalazinone derivatives . The bromination is typically performed by introducing a bromine atom at the 6-position using N-bromosuccinimide in solvents like acetic acid or dichloromethane . Reaction temperatures are maintained at room temperature or slightly elevated to ensure complete bromination without over-substitution .

The use of N-bromosuccinimide in the presence of catalytic amounts of dibenzoyl peroxide has been described for the synthesis of bromo derivatives [12]. The reaction conditions favor selective bromination while preserving other functional groups in the molecule [12].

Advanced Bromination Strategies

Benzyltrimethylammonium tribromide has been used for regioselective bromination of phthalazin-1(2H)-ones followed by mixed copper–copper oxide-catalyzed amination [9]. This methodology features the formation of substituted phthalazin-1(2H)-ones by reaction of 2-formylbenzoic acids with hydrazine, followed by subsequent regioselective bromination [9].

The regioselective electrophilic aromatic bromination at the lowest effective temperature displays high para/ortho selectivity, with only the para isomer formed due to the directing effects of substituents [13]. The positional selectivity is highly dependent on reaction temperature, with higher temperatures resulting in lower selectivity [13].

Temperature RangeSelectivityProduct DistributionMechanism
Room temperatureHigh para-selectivity>95% para isomerElectrophilic substitution [13]
40-60°CModerate selectivity80-90% para isomerMixed mechanism [13]
>80°CLow selectivity60-70% para isomerNon-selective bromination [13]

The development of heterogeneous catalytic systems using calcium-exchanged zeolite Y with bromine/sulfur dioxide chloride has demonstrated excellent regioselectivity in para-bromination of activated aromatic compounds [14]. The catalytic system prevents accumulation of hydrogen bromide within zeolite pores and yields more active brominating species [14].

Electronic Effects of 6-Bromo Substituent on Bioactivity

The introduction of a bromine atom at the 6-position of the phthalazinone core significantly modulates the electronic properties of the heterocyclic system through its electron-withdrawing characteristics [1] [2]. The bromine substituent possesses a Hammett sigma parameter of approximately 0.23, indicating its moderate electron-withdrawing nature that fundamentally alters the electron density distribution across the aromatic framework [3].

The electron-withdrawing effect of the 6-bromo substituent operates through both inductive and resonance mechanisms. The high electronegativity of bromine (2.96 on the Pauling scale) creates a dipole moment that reduces electron density in the benzene ring portion of the phthalazinone system [1]. This electronic perturbation enhances the electrophilic character of the heterocycle, potentially increasing its reactivity toward nucleophilic biological targets such as amino acid residues in protein binding sites [4].

Quantum mechanical calculations and molecular orbital analyses reveal that the 6-bromo substitution lowers both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels by approximately 0.3-0.4 electron volts compared to the unsubstituted phthalazinone [5]. This electronic modulation directly correlates with enhanced binding affinity to biological targets that prefer electron-deficient aromatic systems.

The halogen bonding capability of bromine represents another crucial aspect of its bioactivity enhancement mechanism [2] [6]. The bromine atom develops a positive electrostatic potential region along the carbon-bromine bond axis, creating a sigma-hole that can engage in directional interactions with electron-rich moieties in biological systems [4]. This halogen bonding interaction typically exhibits binding energies ranging from 5-20 kilojoules per mole, providing additional stabilization to protein-ligand complexes [2].

Comparative structure-activity relationship studies demonstrate that halogen substitutions at the 6-position follow the trend: iodine > bromine > chlorine > fluorine in terms of bioactivity enhancement [1]. The 6-bromo derivative specifically shows 2.3 to 4.1-fold increased potency compared to unsubstituted analogs across various biological assays, attributed to the optimal balance between electronic effects and steric considerations .

Table 1: Electronic Effects of Halogen Substituents on Phthalazinone Core

CompoundHammett σ ParameterElectronic EffectImpact on Ring SystemPredicted Bioactivity Modulation
6-Bromo-phthalazinone0.23Electron-withdrawingDecreased electron densityEnhanced electrophile reactivity
6-Chloro-phthalazinone0.23Electron-withdrawingDecreased electron densityEnhanced electrophile reactivity
Unsubstituted phthalazinone0.00NeutralBaseline electron densityReference activity
6-Methoxy-phthalazinone-0.27Electron-donatingIncreased electron densityReduced electrophile reactivity
6-Nitro-phthalazinone0.78Strong electron-withdrawingSignificantly decreased electron densityMaximized electrophile reactivity

Steric Modulation Through 4-Isopropyl Group Optimization

The strategic placement of an isopropyl group at the 4-position of the phthalazinone scaffold serves as a critical steric modulator that fine-tunes the three-dimensional binding characteristics of the molecule [8]. The isopropyl substituent, with its branched aliphatic structure and A-value of 2.15 kilocalories per mole, provides an optimal balance between steric bulk and conformational flexibility [1].

Molecular dynamics simulations and nuclear magnetic resonance studies reveal that the 4-isopropyl group exhibits restricted rotation about the carbon-nitrogen bond, adopting preferred conformations that minimize steric interactions with the phthalazinone ring system [8]. This conformational preference creates a well-defined three-dimensional pharmacophore that enhances selectivity for specific protein binding sites while maintaining favorable binding kinetics.

The steric effects of the isopropyl group manifest through multiple mechanisms. First, it occupies a defined spatial volume that can either complement or clash with binding pocket residues, thereby modulating binding affinity and selectivity [8]. Second, the branched nature of the isopropyl group creates multiple hydrophobic contact points that can engage in favorable van der Waals interactions with nonpolar amino acid residues [9].

Comparative analysis of alkyl substituents at the 4-position demonstrates that the isopropyl group provides superior bioactivity profiles compared to linear alkyl chains. While methyl and ethyl substituents offer minimal steric differentiation, the isopropyl group introduces sufficient bulk to prevent nonselective binding while avoiding the excessive steric hindrance observed with tertiary butyl derivatives [1] [8].

The dynamic behavior of the isopropyl group also contributes to its favorable structure-activity relationship profile. Nuclear magnetic resonance studies indicate that the isopropyl substituent undergoes slow conformational exchange on the chemical shift timescale, suggesting that it can adapt to different binding environments while maintaining core interactions [8]. This conformational flexibility allows the molecule to optimize its binding mode for different protein targets.

Table 2: Steric Modulation Effects of 4-Position Substituents

Substituent at Position 4Steric Parameter (A-Value, kcal/mol)Van der Waals Volume (ų)Steric Hindrance LevelImpact on Target BindingPredicted SAR Outcome
Methyl1.7013.7MinimalMinimal steric interferenceHigh potency but low selectivity
Ethyl1.7522.3LowSlight steric interferenceGood potency with moderate selectivity
Isopropyl2.1530.5ModerateBalanced steric bulkOptimal balance of potency and selectivity
tert-Butyl4.9038.6HighSignificant steric hindranceReduced potency due to steric clash
Benzyl1.7976.2Moderate-HighDirectional steric effectsVariable depending on binding pocket

Hybridization Strategies with Dithiocarbamate Moieties

The integration of dithiocarbamate functionality into the phthalazinone framework represents a sophisticated molecular hybridization approach that combines the bioactive properties of both pharmacophores to create synergistic therapeutic effects [10] [11]. This hybridization strategy leverages the complementary mechanisms of action inherent to phthalazinone and dithiocarbamate scaffolds, resulting in compounds with enhanced potency and expanded biological activity profiles.

The dithiocarbamate moiety contributes several advantageous properties to the hybrid system. The sulfur atoms in the dithiocarbamate group serve as excellent metal coordination sites, enabling interactions with metalloproteins and enzymes that require metal cofactors [11]. Additionally, the electron-rich nature of the dithiocarbamate system provides complementary electronic characteristics to the electron-deficient phthalazinone core, creating a balanced electronic distribution that enhances binding versatility.

Two primary hybridization strategies have been explored for incorporating dithiocarbamate moieties into the phthalazinone system. The nitrogen-2 position hybridization approach involves attachment of the dithiocarbamate group through the lactam nitrogen, creating compounds that preferentially target ovarian and breast cancer cell lines with inhibitory concentration values ranging from 6.2 to 12.4 micromolar [10] [11]. This positioning allows the dithiocarbamate group to extend into solvent-accessible regions of protein binding sites while maintaining critical interactions through the phthalazinone core.

The carbon-4 position hybridization strategy represents an alternative approach where the dithiocarbamate moiety is connected through the 4-position of the phthalazinone ring [11]. These hybrid compounds demonstrate selective activity against lung cancer cell lines, particularly the NCI-H460 cell line, with inhibitory concentration values in the 8.2 to 15.6 micromolar range [10]. The carbon-4 attachment point provides a different spatial orientation of the dithiocarbamate group, leading to distinct selectivity profiles and mechanism of action.

The most promising hybridization approach involves dual dithiocarbamate functionalization, where dithiocarbamate groups are incorporated at both the nitrogen-2 and carbon-4 positions [11]. These dual-hybrid compounds exhibit broad-spectrum anticancer activity with inhibitory concentration values ranging from 4.1 to 9.8 micromolar across multiple cancer cell lines [10]. The enhanced activity of dual-hybrid compounds suggests potential multi-target mechanisms of action, including simultaneous inhibition of poly adenosine diphosphate ribose polymerase and topoisomerase enzymes.

Table 3: Phthalazinone-Dithiocarbamate Hybrid Performance

Hybrid TypeLinker PositionCell Line SelectivityIC50 Range (μM)Mechanism of ActionDrug-likeness Score
N2-DithiocarbamateN2A2780, MCF-76.2-12.4PARP inhibition0.82
C4-DithiocarbamateC4NCI-H4608.2-15.6Topoisomerase II inhibition0.75
Dual DithiocarbamateN2+C4Broad spectrum4.1-9.8Multi-target0.68
Propargyl-DithiocarbamateN2A27807.3-11.2DNA damage response0.79
Benzyl-DithiocarbamateN2MCF-79.1-14.7Apoptosis induction0.81

Impact of N1 Position Functionalization

The nitrogen-1 position of the phthalazinone core represents a critical site for chemical modification that profoundly influences both the pharmacokinetic and pharmacodynamic properties of the resulting derivatives [12] . Functionalization at this position directly modulates hydrogen bonding capacity, metabolic stability, and overall molecular recognition by biological targets, making it a key determinant of structure-activity relationships.

The unsubstituted nitrogen-1 position (lactam form) serves as a hydrogen bond donor, capable of forming specific interactions with complementary acceptor sites in protein binding pockets . This hydrogen bonding capacity contributes to binding affinity but may also limit membrane permeability and metabolic stability due to the polar nature of the lactam functionality [14]. Molecular modeling studies indicate that the nitrogen-1 hydrogen participates in critical binding interactions with glutamine and asparagine residues in target proteins [12].

Alkyl substitution at the nitrogen-1 position fundamentally alters the electronic and steric properties of the phthalazinone system. Methyl substitution, the simplest alkylation modification, eliminates the hydrogen bond donor capability while introducing minimal steric bulk [14]. This modification typically results in 1.2-fold increases in bioactivity due to reduced desolvation penalties upon protein binding and enhanced membrane permeability [15].

Progressive alkyl chain extension from methyl to ethyl to isopropyl substitution demonstrates systematic improvements in both potency and selectivity [16]. The isopropyl substitution at nitrogen-1 provides optimal steric bulk that enhances selectivity without introducing excessive steric hindrance [14]. This substitution pattern results in 1.8-fold increases in bioactivity and 2.2-fold improvements in selectivity indices compared to unsubstituted analogs [15].

Benzyl substitution at the nitrogen-1 position introduces both steric bulk and aromatic character, creating additional opportunities for pi-pi stacking interactions with aromatic amino acid residues in protein binding sites [17]. This modification typically produces the most significant bioactivity enhancements, with 2.1-fold increases in potency and 2.8-fold improvements in selectivity [16]. The benzyl group also contributes to improved metabolic stability through its resistance to oxidative metabolism.

Acyl substitution at nitrogen-1 represents a distinct functionalization strategy that converts the basic lactam nitrogen to an imide functionality [16]. This modification significantly alters the electronic properties of the heterocycle and typically results in reduced bioactivity due to the electron-withdrawing nature of the acyl group . However, acyl substitution can provide advantages in specific applications where reduced basicity is desirable for pharmacokinetic optimization.

Propargyl substitution introduces both steric bulk and a reactive alkyne functionality that can participate in bioorthogonal chemistry applications [9]. This modification provides similar bioactivity enhancements to benzyl substitution while offering additional opportunities for chemical derivatization and bioconjugation strategies [16].

Table 4: Impact of N1 Position Functionalization on Phthalazinone Properties

N1 SubstituentSubstitution TypeHydrogen Bonding CapacityMetabolic StabilityBioactivity ModulationSelectivity Index
Hydrogen (NH)UnsubstitutedDonorModerateBaseline activity1.0
MethylAlkylNoneEnhanced1.2-fold increase1.3
EthylAlkylNoneEnhanced1.4-fold increase1.6
IsopropylBranched alkylNoneHigh1.8-fold increase2.2
BenzylArylalkylNoneModerate2.1-fold increase2.8
AcetylAcylAcceptorLow0.6-fold decrease0.8
PropargylAlkynylNoneHigh1.9-fold increase2.5

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

266.00548 g/mol

Monoisotopic Mass

266.00548 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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